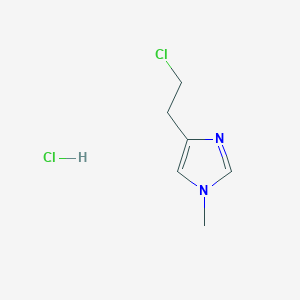
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to an imidazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as:
4-(2-Chloroethyl)morpholine hydrochloride: This compound also contains a chloroethyl group but is attached to a morpholine ring instead of an imidazole ring.
Melphalan: An alkylating agent used in chemotherapy, which contains a bis(2-chloroethyl)amine group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C6H10Cl2N2 |
|---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H |
InChI Key |
AZFZKERSAPWMDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


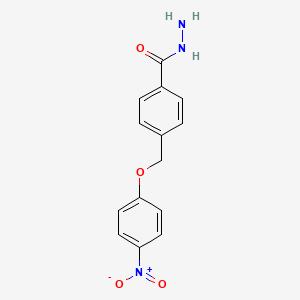

![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)
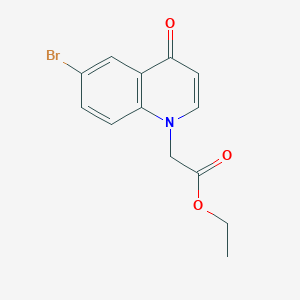
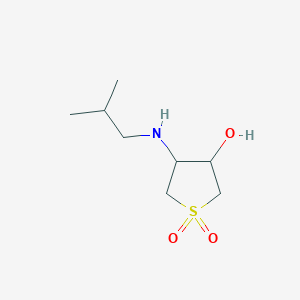


![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)
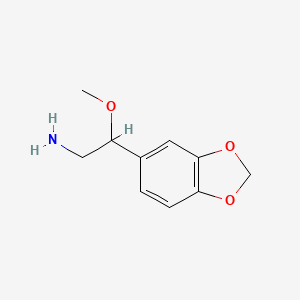
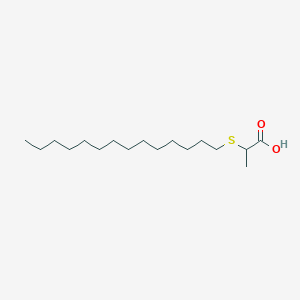
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)
